molecular formula C16H11Cl2N5 B2670639 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine

Cat. No.: B2670639
M. Wt: 344.2 g/mol
InChI Key: UNJMNJFPEVJCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a diazenyl group and dichlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a pyrimidine derivative under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of solvents such as dichloroethane or dichloroethylene can enhance the efficiency of the reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

    2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical properties.

    Diazenyl-pyrimidine derivatives: Compounds with similar diazenyl and pyrimidine structures.

Uniqueness: 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5/c17-10-6-7-12(13(18)8-10)15-14(9-20-16(19)21-15)23-22-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJMNJFPEVJCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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